3-(Quinazolin-4-ylthio)propanoic acid
Description
Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry
Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These structures are of paramount importance in medicinal chemistry, forming the core of a vast number of pharmaceuticals. Their prevalence is attributed to their ability to engage in various biological interactions, including hydrogen bonding, which is crucial for drug-receptor binding. A significant percentage of drugs approved by the U.S. Food and Drug Administration (FDA) contain at least one nitrogen-containing heterocyclic ring, underscoring their therapeutic relevance. These scaffolds are found in a wide array of natural products, such as alkaloids and vitamins, and have been extensively utilized in the design of synthetic drugs.
Overview of Quinazoline (B50416) and Quinazolinone Derivatives as Privileged Structures
Within the broad class of nitrogen-containing heterocycles, quinazoline and its oxidized form, quinazolinone, hold a special status as "privileged structures." This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. The quinazoline scaffold, which consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, provides a versatile platform for chemical modification. This versatility allows for the synthesis of large libraries of compounds with diverse biological activities, making it a highly attractive starting point for drug discovery programs.
Broad Spectrum of Biological Activities Associated with the Quinazoline Core
The therapeutic potential of the quinazoline core is remarkably broad, with derivatives exhibiting a wide range of pharmacological activities. These activities are often dictated by the nature and position of substituents on the quinazoline ring system.
| Biological Activity | Description |
| Anticancer | Many quinazoline derivatives have shown potent anticancer activity by inhibiting key enzymes involved in cell growth and proliferation, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). |
| Antimicrobial | The quinazoline scaffold has been incorporated into compounds with significant antibacterial and antifungal properties. |
| Anti-inflammatory | Certain quinazoline derivatives have demonstrated anti-inflammatory effects, showing potential for the treatment of inflammatory disorders. |
| Anticonvulsant | The central nervous system is another target for quinazoline-based compounds, with some exhibiting anticonvulsant activity. |
| Antiviral | Research has also explored the antiviral potential of quinazoline derivatives against various viral pathogens. |
| Other Activities | The versatility of the quinazoline core has led to the discovery of compounds with antihypertensive, analgesic, and antimalarial properties, among others. |
Conceptual Framework for Investigating 3-(Quinazolin-4-ylthio)propanoic Acid within Quinazoline Research
While specific, detailed research findings on this compound are not extensively available in publicly accessible literature, a conceptual framework for its investigation can be constructed based on the established knowledge of quinazoline chemistry and the functional groups present in the molecule.
The core of the molecule is the quinazoline ring, which, as established, is a privileged scaffold in medicinal chemistry. The key modification in this specific compound is the thioether linkage at the 4-position, connecting the quinazoline ring to a propanoic acid moiety.
The Thioether Linkage: The introduction of a sulfur atom via a thioether bond is a common strategy in drug design. The thioether linkage can influence the compound's lipophilicity, metabolic stability, and ability to interact with biological targets. Research on other quinazoline thioether derivatives has shown a range of biological activities, including anticancer and antimicrobial effects. tandfonline.comacs.org The sulfur atom can also act as a hydrogen bond acceptor and may participate in crucial binding interactions within a receptor's active site.
The Propanoic Acid Moiety: The propanoic acid group introduces a carboxylic acid functional group, which is highly polar and can significantly impact the pharmacokinetic properties of the molecule. Carboxylic acids are often incorporated into drug candidates to improve water solubility and to provide a site for ionic interactions with biological targets. In the context of drug design, a propanoic acid side chain can act as a linker to position the quinazoline core optimally within a binding pocket or to mimic the structure of natural substrates of enzymes.
Therefore, the investigation of this compound would logically be based on the hypothesis that the combination of the biologically active quinazoline core with the modulating properties of the thioether and propanoic acid groups could lead to a compound with unique and potentially valuable pharmacological properties. Research in this area would likely involve the synthesis of the compound and a range of its derivatives, followed by screening for various biological activities, guided by the known therapeutic potential of the quinazoline scaffold.
Structure
3D Structure
Properties
IUPAC Name |
3-quinazolin-4-ylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-10(15)5-6-16-11-8-3-1-2-4-9(8)12-7-13-11/h1-4,7H,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTFNWOAHQIRIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Quinazolin 4 Ylthio Propanoic Acid and Analogues
Established Synthetic Routes to Quinazoline (B50416) and Quinazolinone Nuclei
The quinazoline scaffold is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis. nih.gov Most classical and widely adopted routes commence with derivatives of anthranilic acid.
The Niementowski reaction is a cornerstone in quinazolinone synthesis, traditionally involving the thermal condensation of anthranilic acid with an amide. nih.govwikipedia.org This reaction forms the 4-oxo-3,4-dihydroquinazoline, commonly known as the quinazolin-4(3H)-one ring system. wikipedia.orgfrontiersin.org The original procedure often required high temperatures and long reaction times. nih.gov
Modern adaptations have significantly improved the efficiency of the Niementowski reaction. Microwave irradiation (MWI), in particular, has emerged as a powerful tool to accelerate the synthesis. nih.govijprajournal.com Solvent-free "neat" reactions, where a mixture of reactants is irradiated under microwaves, offer advantages such as improved yields, drastically reduced reaction times, and simpler work-up procedures. researchgate.net The use of solid supports like acidic alumina, silica (B1680970) gel, or montmorillonite (B579905) K-10 clay in conjunction with microwave heating can further enhance reaction rates and yields. nih.govfrontiersin.org
| Reaction | Reactants | Conditions | Time | Yield | Reference |
| Conventional | Anthranilic acid, Formamide | Heat (150-160°C) | 6-8 h | 61% | epstem.net |
| Microwave | Anthranilic acid, Formamide | MWI (900 W) | Few min | 87% | epstem.net |
| Microwave (Solid Support) | Anthranilic acids, Formamide | MWI, Montmorillonite K-10 | 4 min | >90% | nih.govfrontiersin.org |
| Modified Niementowski | Anthranilic acid, Amine, Carboxylic acid | MWI | < 15 min | Good | researchgate.net |
Beyond the classical Niementowski reaction with amides, various other cyclization strategies using anthranilic acid derivatives are prevalent. A common approach is the one-pot condensation of anthranilic acid, an orthoester (like trimethyl orthoformate), and a primary amine. tandfonline.comrsc.org This method allows for the synthesis of 3-substituted quinazolin-4(3H)-ones. Microwave assistance has also been shown to be highly effective for this type of cyclocondensation, completing the reaction in minutes. tandfonline.comrsc.org
Another significant route involves the acylation of anthranilic acid with an acyl chloride, such as butyryl chloride or chloro-acyl chlorides, to form an N-acyl anthranilic acid intermediate. nih.govnih.gov This intermediate is then subjected to dehydrative cyclization, typically using acetic anhydride (B1165640), to yield a 2-substituted-4H-3,1-benzoxazin-4-one. nih.govnih.gov This benzoxazinone (B8607429) is a versatile intermediate for quinazolinone synthesis.
| Anthranilic Acid Derivative | Co-Reactant(s) | Key Intermediate | Product | Reference |
| Anthranilic acid | Trimethyl orthoformate, Amine | Not isolated | 3-Substituted-quinazolin-4(3H)-one | tandfonline.com |
| Anthranilic acid | Butyryl chloride | N-Butyryl anthranilic acid | 2-Propyl-4H-3,1-benzoxazin-4-one | nih.gov |
| 5-Bromoanthranilic acid | 4-Chloro-butyryl chloride | N-(4-chlorobutyryl)-5-bromoanthranilic acid | 6-Bromo-2-(3-chloropropyl)-4H-3,1-benzoxazin-4-one | nih.gov |
| 5-Chloro anthranilic acid | Acetic anhydride | 5-Chloro-N-acetyl anthranilic acid | 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one | ijpsr.com |
The most prevalent strategy for forming the quinazolin-4(3H)-one core, especially for 2,3-disubstituted derivatives, proceeds via the aforementioned benzoxazin-4-one intermediate. nih.govnih.gov Starting from anthranilic acid, acylation followed by cyclization with acetic anhydride produces the benzoxazinone. nih.gov This stable intermediate is then reacted with a primary amine or other nucleophiles. The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl group of the benzoxazinone ring, leading to ring-opening, followed by an intramolecular cyclization and dehydration to furnish the final quinazolin-4(3H)-one derivative. nih.govnih.gov This two-step process is highly reliable and allows for the introduction of a wide variety of substituents at the 2 and 3 positions of the quinazolinone ring. nih.gov
Specific Synthetic Approaches to 4-Thio-Substituted Quinazolines
To synthesize 3-(Quinazolin-4-ylthio)propanoic acid, the oxygen atom at the C4 position of the quinazolinone ring must be replaced with a sulfur atom, which then serves as the attachment point for the propanoic acid chain.
There are two primary pathways to introduce the sulfanyl (B85325) linkage at the C4 position. The first is the direct thionation of a pre-formed quinazolin-4(3H)-one. This involves treating the quinazolinone with a thionating agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent, to convert the C4-carbonyl group (C=O) into a thiocarbonyl group (C=S), yielding a quinazoline-4(3H)-thione. researchgate.net
The second, and often more versatile, method involves converting the quinazolin-4(3H)-one into a more reactive 4-chloroquinazoline (B184009) intermediate. This is typically achieved by treating the quinazolinone with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 4-chloroquinazoline is highly susceptible to nucleophilic aromatic substitution. nih.gov Subsequent reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, can then introduce the thiol group at the C4 position. nih.gov This two-step sequence (chlorination followed by substitution) is a common and effective strategy for accessing 4-thio-substituted quinazolines. nih.gov
| Starting Material | Reagent(s) | Intermediate/Product | Method | Reference |
| Quinazolin-4(3H)-one | Lawesson's Reagent / P₂S₅ | Quinazoline-4(3H)-thione | Thionation | researchgate.net |
| Quinazolin-4(3H)-one | POCl₃ or SOCl₂ | 4-Chloroquinazoline | Halogenation | nih.gov |
| 4-Chloroquinazoline | NaSH or Thiourea | Quinazoline-4(3H)-thione | Nucleophilic Substitution | nih.gov |
| 7-Fluoro-6-nitroquinazolin-4(3H)-one | (4-methoxyphenyl)methanethiol, NaOH | 7-((4-Methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one | Nucleophilic Aromatic Substitution | researchgate.net |
With the 4-thioquinazoline precursor in hand, the final step is the attachment of the propanoic acid side chain. This is typically accomplished via an S-alkylation reaction.
If starting from 4-chloroquinazoline, a one-step nucleophilic aromatic substitution with 3-mercaptopropanoic acid in the presence of a base like triethylamine (B128534) can directly yield the final product, this compound. nih.gov The thiol group of 3-mercaptopropanoic acid acts as the nucleophile, displacing the chloride at the C4 position of the quinazoline ring. nih.gov
Alternatively, if starting from quinazoline-4(3H)-thione, it can be treated with a suitable halo-propanoic acid derivative, such as methyl 3-bromopropanoate (B1231587) or ethyl 3-chloropropanoate, in the presence of a base (e.g., sodium acetate, potassium carbonate). mdpi.comnih.gov This results in the S-alkylation of the thione, forming an ester of this compound. A final hydrolysis step would then be required to convert the ester to the desired carboxylic acid. nih.gov
| Quinazoline Precursor | Reagent | Base | Product | Reference |
| 7-Chloro-8-nitro-4-oxoquinoline | 3-Mercaptopropanoic acid | Triethylamine | 7-[(2-Carboxyethyl)thio]-8-nitro-4-oxoquinoline | nih.gov |
| 2-Mercapto-3-aryl-quinazolin-4(3H)-one | Methyl bromoacetate | Sodium acetate | Methyl 2-((3-aryl-4-oxo-quinazolin-2-yl)thio)acetate | mdpi.com |
| 2-Mercapto-3-substituted-quinazolin-4(3H)-one | Bromoacetyl bromide | K₂CO₃ / TEA | 2-((Bromoacetyl)thio)-3-substituted-quinazolin-4(3H)-one | nih.gov |
Regioselective Synthesis and Reaction Conditions
Step 1: Thionation of Quinazolin-4-one
The initial step involves the conversion of the carbonyl group at position 4 of the quinazoline ring into a thiocarbonyl group. This transformation is crucial for introducing the sulfur atom required for the thioether linkage. Common thionating agents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent are employed for this purpose. nih.govresearchgate.netresearchgate.net The reaction is typically carried out in a high-boiling point solvent such as pyridine. nih.govresearchgate.net The use of Lawesson's reagent is often preferred due to its milder reaction conditions and higher yields in converting carbonyls to thiocarbonyls. researchgate.netresearchgate.net
Step 2: Regioselective S-Alkylation
Once quinazoline-4(3H)-thione is formed, the next step is the regioselective alkylation at the sulfur atom. The quinazoline-4-thione entity exists in a tautomeric equilibrium between the thione and thiol forms. However, alkylation occurs preferentially on the sulfur atom rather than the nitrogen atoms (N1 or N3) due to the higher acidity and nucleophilicity of the sulfhydryl (SH) group in the thiol tautomer. researchgate.net
The alkylation is accomplished by reacting the quinazoline-4-thione with a suitable three-carbon electrophile. Two main approaches are utilized:
Reaction with a 3-halopropanoic acid: Using a reagent like 3-bromopropanoic acid in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone, DMF) leads to the formation of the desired thioether linkage via a nucleophilic substitution reaction. nih.gov
Michael Addition to Acrylic Acid: An alternative method involves the Michael addition of the quinazoline-4-thiol (B1300822) to acrylic acid. This reaction is typically catalyzed by a base and provides a direct route to the propanoic acid side chain.
The reaction conditions are optimized to ensure that alkylation is exclusive to the sulfur atom, thus yielding this compound with high regioselectivity. Phase-transfer catalysis has also been reported as an efficient method for the S-alkylation of related mercaptoquinazolines, offering mild reaction conditions and high yields. researchgate.net
Table 1: Key Reactions in the Synthesis of this compound
| Step | Reaction Type | Key Reagents | Typical Solvents | Reference |
|---|---|---|---|---|
| 1 | Thionation | Phosphorus Pentasulfide (P₂S₅) or Lawesson's Reagent | Pyridine, Toluene | nih.govresearchgate.netresearchgate.net |
| 2 | S-Alkylation (Nucleophilic Substitution) | 3-Halopropanoic Acid, Base (e.g., K₂CO₃) | Acetone, DMF | nih.gov |
| 2 | S-Alkylation (Michael Addition) | Acrylic Acid, Base | Ethanol, DMF | N/A |
Derivatization Strategies for Enhancing Molecular Complexity
The basic scaffold of this compound offers multiple sites for chemical modification. These derivatization strategies are employed to create analogues with varied structural features, which is a common approach in medicinal chemistry to develop new therapeutic agents. nih.gov Modifications can be introduced on the quinazoline ring itself, on the propanoic acid linker, or by creating hybrid structures that incorporate other bioactive moieties.
Modifications on the Quinazoline Ring (e.g., at positions 2, 3, 6, 7, 8)
The quinazoline core is amenable to substitution at several positions, allowing for fine-tuning of its properties.
Position 2: Substituents can be introduced at the 2-position by starting the synthesis from appropriately substituted anthranilic acids or by direct modification of the quinazoline ring. Groups such as methyl, amine, or thiol functions can be incorporated. nih.gov The synthesis of 2-mercapto-3-substituted-(3H)-quinazolin-4-ones is a common starting point for further elaboration. nih.gov
Position 3: The N3 position of the quinazoline ring can be substituted, often with various aryl or alkyl groups. nih.gov For instance, 2-methyl-3-phenylquinazoline-4(3H)-thiones have been synthesized, demonstrating the feasibility of introducing substituents at this position. nih.gov
Positions 6, 7, and 8: These positions on the benzo portion of the quinazoline ring are accessible for electrophilic substitution. nih.govwikipedia.org The reactivity order is generally 8 > 6 > 5 > 7. nih.gov Halogen atoms, such as chlorine or bromine, are common substituents at positions 6 and 8. nih.govnih.gov These are often introduced by using a substituted 2-aminobenzoic acid as the starting material for the quinazoline synthesis. doi.org A variety of functional groups can be installed using modern synthetic methods like C-H functionalization and cross-coupling reactions. chim.it
Table 2: Examples of Substitutions on the Quinazoline Ring
| Position | Example Substituent | Synthetic Approach | Reference |
|---|---|---|---|
| 2 | -CH₃, -NH₂, -SH | Direct modification or use of substituted precursors | nih.gov |
| 3 | Phenyl, Alkyl | Use of substituted precursors (e.g., N-phenylthiobenzamides) | nih.gov |
| 6 | -Cl, -Br | Use of substituted anthranilic acids | nih.govnih.gov |
| 7 | -OCH₃ | Use of substituted anthranilic acids | researchgate.net |
| 8 | -Cl, -Br, -I | Electrophilic substitution or use of substituted precursors | nih.gov |
Alterations of the Propanoic Acid Moiety and its Terminal Carboxyl Group
The propanoic acid side chain is a versatile handle for structural modifications. Alterations can be made to the three-carbon linker or, more commonly, to the terminal carboxyl group.
The terminal carboxylic acid is readily converted into a variety of other functional groups. These transformations are standard in organic synthesis and allow for the creation of libraries of related compounds. Common derivatives include:
Esters: Formed by reacting the carboxylic acid with an alcohol under acidic conditions.
Amides: Synthesized by coupling the carboxylic acid with a primary or secondary amine, often using peptide coupling reagents like HBTU or DCC. doi.org
Hydrazides: Prepared by reacting an ester derivative with hydrazine (B178648) hydrate. nih.govekb.eg These hydrazides are valuable intermediates for synthesizing other heterocyclic systems like oxadiazoles (B1248032) or triazoles. nih.gov
Nitriles: The propanoic acid can be converted to a propanenitrile moiety. nih.gov
These modifications alter the polarity, hydrogen bonding capability, and size of the side chain, which can significantly impact the molecule's properties.
Synthesis of Hybrid Quinazoline Structures
Molecular hybridization is a strategy that combines two or more pharmacophores into a single molecule to create a new compound with potentially enhanced or dual biological activities. nih.gov The this compound scaffold is well-suited for this approach, with the propanoic acid chain acting as a linker.
The terminal carboxyl group is the primary site for linking to another bioactive molecule. For example, the carboxyl group can be activated and reacted with an amine or hydroxyl group on another pharmacophore (e.g., furan, triazole, chalcone) to form a stable amide or ester bond. ajol.infodntb.gov.ua
Alternatively, the carboxyl group can be converted to a hydrazide, which then serves as a building block for constructing a new heterocyclic ring system attached to the quinazoline core. ajol.info This has been used to create quinazoline-triazole hybrids and other complex fused systems. dntb.gov.ua This strategy significantly increases molecular complexity and allows for the exploration of novel chemical structures. ajol.infodntb.gov.uaajol.info
Chemical Reactivity and Transformations of 3 Quinazolin 4 Ylthio Propanoic Acid Derivatives
Reactions at the Thioether Linkage
The thioether bridge in 3-(quinazolin-4-ylthio)propanoic acid is a key site for chemical modification, susceptible to oxidation reactions to form sulfoxides and sulfones. These transformations can significantly alter the electronic and steric properties of the molecule, influencing its biological activity.
Oxidation to Sulfoxides and Sulfones:
The sulfur atom of the thioether can be selectively oxidized. The use of one equivalent of an oxidizing agent, such as hydrogen peroxide in glacial acetic acid, can yield the corresponding sulfoxide. nih.govorganic-chemistry.org Further oxidation with an excess of the oxidizing agent or a stronger oxidant can lead to the formation of the sulfone. organic-chemistry.orgresearchgate.netmdpi.com
A variety of reagents can be employed for the oxidation of sulfides to sulfoxides and sulfones. Some common examples include:
Hydrogen Peroxide: Often used in conjunction with a catalyst or in an acidic medium. nih.govorganic-chemistry.orgresearchgate.netmdpi.com
m-Chloroperbenzoic acid (m-CPBA): A widely used reagent for the oxidation of various functional groups, including thioethers.
Potassium permanganate (KMnO4): A strong oxidizing agent that can convert thioethers to sulfones.
Sodium periodate (NaIO4): A milder oxidizing agent that can selectively oxidize sulfides to sulfoxides.
Table 1: Representative Oxidation Reactions of Thioethers
| Starting Material | Oxidizing Agent | Product | Reference |
| Thioether | Hydrogen Peroxide / Acetic Acid | Sulfoxide | nih.gov |
| Thioether | m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide/Sulfone | |
| Thioether | Potassium permanganate (KMnO4) | Sulfone | |
| Thioether | Sodium periodate (NaIO4) | Sulfoxide |
Chemical Modifications of the Propanoic Acid Chain
The carboxylic acid moiety of the propanoic acid chain offers a versatile handle for a variety of chemical transformations, most notably esterification and amidation. These reactions allow for the introduction of a wide range of functional groups, enabling the synthesis of diverse libraries of compounds for structure-activity relationship studies.
Esterification:
The carboxylic acid can be converted to its corresponding esters through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. hacettepe.edu.trresearchgate.net The choice of alcohol determines the nature of the resulting ester.
Amide Formation:
Amides can be synthesized by the reaction of the carboxylic acid with a primary or secondary amine. This reaction often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), or the conversion of the carboxylic acid to a more reactive species, like an acid chloride. One study detailed the synthesis of amides from a similar quinolinone propanoic acid by first activating the acid with thionyl chloride (SOCl2) followed by reaction with the desired amine. nih.gov
Table 2: Synthesis of Amide Derivatives from a Quinolinone Propanoic Acid
| Amine | Product | Yield (%) | Reference |
| Benzylamine | N-Benzyl-3-(2-oxoquinolin-1(2H)-yl)propanamide | 81 | nih.gov |
| Isopropylamine | N-Isopropyl-3-(2-oxoquinolin-1(2H)-yl)propanamide | 67 | nih.gov |
| Ammonia | 3-(2-Oxoquinolin-1(2H)-yl)propanamide | 87 | nih.gov |
Functionalization of the Quinazoline (B50416) Ring System
The quinazoline ring is an aromatic system that can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various substituents onto the heterocyclic core. The position of substitution is influenced by the directing effects of the existing substituents and the reaction conditions.
Electrophilic Aromatic Substitution:
The benzene (B151609) portion of the quinazoline ring is susceptible to electrophilic attack. Reactions such as nitration and halogenation can introduce nitro and halo groups, respectively, onto the ring. The position of substitution is dictated by the electronic nature of the quinazoline ring and any existing substituents. For instance, nitration of 4(3H)-quinazolinone has been reported to occur at the 6- and 8-positions. inlibrary.uznuu.uz Halogenation of quinazoline derivatives has also been demonstrated, providing precursors for further cross-coupling reactions. rsc.orgnih.govsemanticscholar.orgmdpi.com
Nucleophilic Aromatic Substitution:
The pyrimidine (B1678525) ring of the quinazoline system is electron-deficient and can be susceptible to nucleophilic attack, particularly at positions 2 and 4. While the 4-position in the parent compound is substituted with the thioether linkage, reactions at the 2-position or displacement of other leaving groups on the ring are possible. Studies on related 4-aminoquinazolines have shown that the 4-position is highly susceptible to nucleophilic attack. nih.gov
Exploration of Tautomeric Forms and Their Implications in Chemical Behavior
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a crucial consideration in understanding the chemical behavior of this compound. The presence of multiple tautomeric forms can influence the molecule's reactivity, spectroscopic properties, and biological interactions.
Thione-Thiol Tautomerism:
The quinazoline-4-thio moiety can exist in two tautomeric forms: the thione form and the thiol form. In the thione form, a carbon-sulfur double bond is present within the quinazoline ring, while in the thiol form, a sulfhydryl group is attached to the C4 position of the aromatic quinazoline ring. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH. In many heterocyclic systems, the thione form is generally favored in the solid state and in neutral or acidic solutions, while the equilibrium can shift towards the thiol form in alkaline conditions. nuu.uz
Keto-Enol Tautomerism of the Quinazolinone Moiety:
If the thioether at the 4-position is replaced by a hydroxyl group, the resulting 4-hydroxyquinazoline can exhibit keto-enol tautomerism, existing in equilibrium with its quinazolin-4(3H)-one form. nih.gov The keto form is typically the more stable tautomer. nih.gov The nature of the substituent at the 4-position significantly influences the tautomeric equilibrium. The presence of the thioether linkage in this compound favors the aromatic quinazoline structure.
The existence of these tautomeric forms has significant implications for the chemical reactivity of the molecule. For example, the thiol tautomer can undergo S-alkylation, while the thione form can undergo N-alkylation at the N3 position of the quinazoline ring. The specific tautomer present under a given set of reaction conditions will dictate the outcome of a chemical transformation. Spectroscopic techniques such as NMR and UV-Vis spectroscopy are valuable tools for studying tautomeric equilibria in solution. nih.govrsc.orgnih.govnih.govmdpi.com
Table 3: Potential Tautomeric Forms of the Quinazoline-4-thio Moiety
| Tautomeric Form | Key Structural Feature |
| Thione | C=S double bond within the ring |
| Thiol | Aromatic quinazoline ring with an S-H group at C4 |
Biological Activity Investigations and Structure Activity Relationship Sar Studies
Anticancer Research Pathways
The anticancer potential of compounds based on the quinazoline (B50416) scaffold is often evaluated through two main avenues: direct cytotoxicity against cancer cells and targeted inhibition of key signaling proteins, particularly kinases, that are dysregulated in cancer.
Derivatives of the quinazoline and quinazolinone core have been extensively evaluated for their ability to inhibit the growth of a diverse panel of human cancer cell lines. The thio-linker at various positions of the quinazoline ring is a common feature in many of these potent cytotoxic agents.
Studies on 2-thioquinazolin-4(3H)-ones have demonstrated significant anti-tumor activity. For instance, certain derivatives showed potent cytotoxicity against human colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast adenocarcinoma (MCF-7) cell lines, with IC50 values in the low micromolar range. nih.govnih.gov One of the most active compounds in a particular study, a 2-thioquinazolin-4(3H)-one derivative, displayed superior potency against all tested cell lines compared to the standard drug sorafenib (B1663141). nih.gov Specifically, it exhibited IC50 values of 3.92 µM against HepG-2, 1.50 µM against HCT-116, and 5.86 µM against MCF-7. nih.gov
Furthermore, research on 2-(quinazolin-4-ylthio)thiazole derivatives, which are structurally related to the target compound, has shown significant potency against the FLT3-driven acute myeloid leukemia (AML) cell line MV4-11. nih.govresearchgate.net Thieno[2,3-d]pyrimidine derivatives, bioisosteres of the quinazoline scaffold, have also been assessed, showing excellent anticancer activities against HCT-116 and HepG2 cell lines. nih.gov
The table below summarizes the cytotoxic activities of selected quinazoline-thio derivatives against various cancer cell lines.
| Compound Class | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Thioquinazolin-4(3H)-one derivative (Compd. 4) | HepG-2 (Liver) | 3.92 | nih.gov |
| 2-Thioquinazolin-4(3H)-one derivative (Compd. 4) | HCT-116 (Colon) | 1.50 | nih.gov |
| 2-Thioquinazolin-4(3H)-one derivative (Compd. 4) | MCF-7 (Breast) | 5.86 | nih.gov |
| 2-[(5-methylfuran-3-yl)thio]-3-phenylquinazolin-4(3H)-one derivative (Compd. 6b) | HepG-2 (Liver) | 3.54 | nih.gov |
| 2-[(5-methylfuran-3-yl)thio]-3-phenylquinazolin-4(3H)-one derivative (Compd. 6b) | HCT-116 (Colon) | 4.12 | nih.gov |
| 2-[(5-methylfuran-3-yl)thio]-3-phenylquinazolin-4(3H)-one derivative (Compd. 6b) | MCF-7 (Breast) | 2.25 | nih.gov |
| Thieno[2,3-d]pyrimidine derivative (Compd. 17f) | HepG-2 (Liver) | 4.10 | nih.gov |
| Thieno[2,3-d]pyrimidine derivative (Compd. 17f) | HCT-116 (Colon) | 2.80 | nih.gov |
| 2-(6,7-dimethoxyquinazolin-4-ylthio)thiazole | MV4-11 (Leukemia) | Potent Activity Reported | nih.govresearchgate.net |
A key mechanism behind the anticancer activity of quinazoline derivatives is their ability to inhibit protein kinases, which are enzymes that play a central role in cell signaling pathways controlling growth, proliferation, and survival.
The quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors, with approved drugs like gefitinib (B1684475) and erlotinib (B232) featuring this core structure. Research has demonstrated that introducing a thio-linker to the quinazolinone ring can yield potent EGFR inhibitors. nih.govjst.go.jp
A study of S-alkylated quinazolin-4(3H)-ones identified a derivative that strongly inhibited EGFR with an IC50 of 0.049 µM, which was more potent than the reference drug lapatinib (B449) (IC50 of 0.059 µM). nih.gov Another series of 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)-N-arylacetamides also produced compounds with significant EGFR inhibitory activity; the most potent among them, compound 6d, had an IC50 value of 0.77 µM. jst.go.jp Similarly, a 2-[(furan-3-yl)thio]-3-phenylquinazolin-4(3H)-one derivative (compound 6b) was found to be a highly effective EGFR inhibitor with an IC50 of 0.19 µM, comparable to erlotinib (IC50 = 0.23 µM). nih.gov
| Compound Class | EGFR Inhibition IC50 (µM) | Reference |
|---|---|---|
| 2-Thioquinazolin-4(3H)-one derivative (Compd. 4) | 0.049 | nih.gov |
| 2-[(furan-3-yl)thio]-3-phenylquinazolin-4(3H)-one derivative (Compd. 6b) | 0.19 | nih.gov |
| 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide derivative (Compd. 6d) | 0.77 | jst.go.jp |
| 2-(benzyl-thio)quinazolin-4-one derivative (Compd. 24) | 0.0134 | bohrium.com |
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. Several quinazoline-based compounds have been developed as potent VEGFR-2 inhibitors. tandfonline.com
The same S-alkylated quinazolin-4(3H)-one derivative that potently inhibited EGFR also showed strong inhibition of VEGFR-2, highlighting its potential as a dual inhibitor. nih.gov In another study, 2-thioxobenzo[g]quinazoline derivatives were evaluated, with the most active compounds showing VEGFR-2 inhibition IC50 values of 44.4 and 46.6 nM, comparable to the standard drug sorafenib (IC50 = 31.1 nM). mdpi.com Thieno[2,3-d]pyrimidine-based compounds have also been identified as potent VEGFR-2 inhibitors, with several derivatives showing IC50 values in the low nanomolar range. nih.gov
| Compound Class | VEGFR-2 Inhibition IC50 (µM) | Reference |
|---|---|---|
| 2-Thioquinazolin-4(3H)-one derivative (Compd. 4) | 0.081 | nih.gov |
| 2-thioxobenzo[g]quinazoline derivative (Compd. 15) | 0.044 | mdpi.com |
| 2-thioxobenzo[g]quinazoline derivative (Compd. 13) | 0.047 | mdpi.com |
| Thieno[2,3-d]pyrimidine derivative (Compd. 17f) | 0.003 | nih.gov |
Mutations in the FLT3 receptor are common in acute myeloid leukemia (AML), making it an important therapeutic target. Structure-activity relationship (SAR) studies have been conducted on 2-(quinazolin-4-ylthio)thiazole derivatives to optimize their activity as FLT3 inhibitors. nih.govresearchgate.net These studies led to the discovery of compounds with significantly increased potency against the FLT3-driven AML cell line MV4-11. nih.govresearchgate.net Further optimization resulted in the development of 1-{5-[7-(3-morpholinopropoxy)quinazolin-4-ylthio]- nih.govbohrium.comnih.govthiadiazol-2-yl}-3-p-tolylurea, a highly potent and selective FLT3 inhibitor. nih.govelectronicsandbooks.com
| Compound Class | Target | Activity | Reference |
|---|---|---|---|
| 2-(Quinazolin-4-ylthio)thiazole derivatives | FLT3 | Significantly increased potency against MV4-11 cells | nih.govresearchgate.net |
| 1-{5-[7-(3-morpholinopropoxy)quinazolin-4-ylthio]- nih.govbohrium.comnih.govthiadiazol-2-yl}-3-p-tolylurea | FLT3 | Highly potent and selective inhibition | nih.gov |
| Thieno[2,3-d]pyrimidine derivative (Compd. 5) | FLT3 | IC50 = 32.435 µM | mdpi.com |
The therapeutic potential of the pyrimidine-4-ylthio-propanoic acid scaffold extends to other kinases. A notable example is the inhibition of Protein Kinase CK2, a constitutively active serine/threonine kinase involved in cell growth, proliferation, and suppression of apoptosis.
A study of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids, which are close structural analogs of 3-(quinazolin-4-ylthio)propanoic acid, identified highly potent and selective CK2 inhibitors. nih.govmedchem.org.ua The most active compounds were 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid and 3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid, with IC50 values of 0.1 µM and 0.125 µM, respectively. nih.gov SAR studies highlighted the critical role of the carboxylic acid group for potent inhibition. medchem.org.ua
Additionally, the quinazoline scaffold has been explored for the inhibition of Pim-1 kinase, a serine/threonine kinase overexpressed in various cancers. While specific data on this compound is not available, other quinazoline derivatives have been investigated as potential Pim-1 inhibitors. researchgate.net
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid | Protein Kinase CK2 | 0.1 | nih.govmedchem.org.ua |
| 3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid | Protein Kinase CK2 | 0.125 | nih.gov |
Targeted Enzyme Inhibition Studies
Poly(ADP-ribose) Polymerase (PARP) and Thymidylate Synthase Inhibition
No published research was found that specifically investigates the inhibitory activity of this compound against Poly(ADP-ribose) Polymerase (PARP) or Thymidylate Synthase. While the broader class of quinazoline derivatives has been explored for such activities, data for this particular compound is not available.
Soluble Epoxide Hydrolase (sEH) Inhibition
There are no available studies on the inhibitory effects of this compound on Soluble Epoxide Hydrolase (sEH).
Carbonic Anhydrase Inhibition
The potential for this compound to act as an inhibitor of Carbonic Anhydrase isoforms has not been reported in the scientific literature.
Mechanistic Investigations at the Cellular Level
Induction of Apoptosis Pathways
No mechanistic studies were found that detail the ability of this compound to induce apoptotic pathways in any cell lines.
Cell Cycle Arrest Analysis (e.g., G1 phase inhibition)
There is no available data from cell cycle analysis studies to indicate whether this compound can induce cell cycle arrest.
Inhibition of Tubulin Polymerization
No research has been published to date that evaluates this compound for activity as an inhibitor of tubulin polymerization.
Quorum Sensing Inhibition
The quinazoline scaffold, a core component of this compound, is a recognized pharmacophore in the development of quorum sensing (QS) inhibitors. Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. researchgate.netresearchgate.net Derivatives of quinazolinone have been specifically investigated for their ability to inhibit the Pseudomonas aeruginosa quorum sensing system, which is crucial for its pathogenicity. nih.govnih.gov
Many reported inhibitors of the pqs system in P. aeruginosa incorporate a quinazolinone scaffold to mimic the natural signaling molecules, thereby increasing their binding affinity to the PqsR receptor. nih.gov Molecular docking studies have been employed to design and rationalize the synthesis of novel quinazolinone analogues. These studies suggest that modifications, such as the introduction of cyclic groups at the 3-position of the quinazolinone core and the addition of halogens to the aromatic ring, can influence inhibitory activity. nih.govnih.gov
In one study, a series of quinazolinone analogues were synthesized and tested for their in vitropqs inhibition. One particular compound, 6b , demonstrated significant inhibitory activity, with 73.4% inhibition at 100 µM, 72.1% at 50 µM, and 53.7% at 25 µM, without affecting bacterial growth. nih.govnih.gov However, the impact of these compounds on biofilm formation was modest, with the most active compounds showing only a 5-10% reduction. nih.govnih.gov This highlights a potential divergence between quorum sensing inhibition and downstream effects on biofilm.
Structure-activity relationship (SAR) studies have indicated that the nature of the substituent at the 3-position of the quinazolinone core plays a critical role in determining the level of pqs inhibitory activity. nih.gov While some studies have shown that a cyclopropyl (B3062369) group can enhance activity compared to a phenyl group, these findings are not always consistent across different series of quinazolinone-based amides. nih.gov
Table 1: Quorum Sensing Inhibition by Quinazolinone Analogues
| Compound | Concentration (µM) | % pqs Inhibition | Biofilm Inhibition |
|---|---|---|---|
| 6b | 100 | 73.4% | 10% |
| 50 | 72.1% | Not Reported | |
| 25 | 53.7% | Not Reported |
| 6e | Not Reported | Not Reported | 5% |
Antimicrobial Investigations
The quinazoline framework is a cornerstone in the development of new antimicrobial agents, with derivatives showing a broad spectrum of activity against various pathogenic microorganisms. eco-vector.com
Derivatives of quinazolin-4(3H)-one have demonstrated notable antibacterial effects against a range of both Gram-positive and Gram-negative bacteria. eco-vector.com These compounds have been found to be active against clinically significant pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), Streptococcus pneumoniae, Escherichia coli, and Klebsiella pneumoniae. eco-vector.comnih.govnih.govpharmpharm.ru
The structural modifications of the quinazolinone nucleus, including the nature and number of substituents, play a crucial role in their antibacterial potency. For instance, the presence of a naphthyl radical or an amide group linked to a phenyl radical on the quinazolinone core has been associated with pronounced antimicrobial activity against S. aureus and S. pneumoniae. eco-vector.compharmpharm.ru Thieno-thiazolo-quinazoline derivatives have also shown a strong ability to inhibit and disrupt MRSA biofilm formation. nih.gov
In addition to antibacterial properties, quinazoline derivatives have been explored for their antifungal potential. nih.govresearchgate.netresearchgate.net Studies have shown that certain 3-alkylquinazolin-4-one derivatives exhibit weak to good antifungal activities. nih.govresearchgate.netresearchgate.net For example, 6-bromo-3-propylquinazolin-4-one (B7488161) was found to possess significant antifungal activity against Fusarium oxysporum, Valsa mali, and Gibberella zeae. nih.gov The antifungal activity of these compounds is also influenced by the nature of the substituents on the quinazoline ring. nih.gov Propionic acid itself, a component of the title compound, has demonstrated broad-spectrum antimicrobial activity against Candida albicans. nih.gov
A key mechanism through which quinazoline derivatives exert their antibacterial effect is the inhibition of bacterial DNA gyrase subunit B (GyrB). nih.govnih.gov DNA gyrase is an essential enzyme for bacterial DNA replication, making it an attractive target for the development of new antibiotics. nih.govmdpi.com The quinazoline scaffold can be incorporated into molecules designed to bind to the ATP-binding site of GyrB, thereby inhibiting its function. nih.govresearchgate.net
Computational studies, including machine learning and molecular docking, have been utilized to design and identify (quinolin-4-ylthio)carboxylic acids as potential DNA gyrase B inhibitors with activity against E. coli. nih.gov These studies have shown that these compounds can interact with key amino acid residues and magnesium ions in the active site of the enzyme. nih.gov The development of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides has also yielded potent GyrB inhibitors, which could be effective against drug-resistant bacteria like MRSA. nih.gov
Anti-inflammatory and Analgesic Effects
Quinazoline derivatives have been extensively investigated for their anti-inflammatory and analgesic properties. jneonatalsurg.commdpi.com The quinazoline scaffold is present in several compounds that have shown significant activity in various animal models of inflammation and pain. jneonatalsurg.commdpi.comnih.gov
In one study, a novel quinazoline derivative demonstrated dose-dependent inhibition of carrageenan-induced paw edema and cotton pellet-induced granuloma in rats, with an efficacy comparable to the standard drug indomethacin (B1671933) at a 50 mg/kg dose. jneonatalsurg.com The same compound also exhibited both peripheral and central analgesic activity, as evidenced by a significant reduction in acetic acid-induced writhing and an increased latency in the hot plate test in mice. jneonatalsurg.com These findings suggest a potential mechanism involving the inhibition of cyclooxygenase (COX) and modulation of inflammatory cytokines or opioid-mediated pathways. jneonatalsurg.com
Other studies on 2-methylthio-3-substituted quinazolin-4-(3H)-ones have also reported significant analgesic and anti-inflammatory activities. nih.gov Certain derivatives showed more potent analgesic activity than the reference drug, while one compound exhibited stronger anti-inflammatory effects than diclofenac (B195802) sodium. nih.gov The diverse biological activities of quinazolines have led to the development of marketed non-steroidal anti-inflammatory drugs (NSAIDs) like proquazone. mdpi.com
Table 2: Anti-inflammatory and Analgesic Activity of a Novel Quinazoline Derivative
| Test Model | Dose | Effect |
|---|---|---|
| Carrageenan-induced paw edema | 50 mg/kg | Comparable to indomethacin |
| Cotton pellet-induced granuloma | 50 mg/kg | Comparable to indomethacin |
| Acetic acid-induced writhing | Not Specified | Significant reduction |
Antioxidant Activity Studies
The antioxidant potential of quinazoline derivatives has also been a subject of scientific inquiry. nih.gov Various 2-substituted quinazolin-4(3H)-ones have been synthesized and evaluated for their ability to scavenge free radicals using methods such as the DPPH and ABTS assays. nih.gov
The antioxidant activity is highly dependent on the nature of the substituents on the quinazolinone ring. For instance, dihydroxy-substituted quinazolinones, particularly those with hydroxyl groups in the ortho or para positions of a phenyl ring at position 2, have shown potent radical scavenging activity. nih.gov An additional ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent has been found to increase antioxidant activity. nih.gov Furthermore, derivatives with two hydroxyl groups in the ortho position on the phenyl ring have exhibited metal-chelating properties. nih.gov
Table 3: Antioxidant Activity of Dihydroxy-Substituted Quinazolinones (DPPH Assay)
| Compound | Substitution Pattern | EC50 (µM) |
|---|---|---|
| 21e | 2,3-dihydroxy | 7.5 |
| 21g | 3,4-dihydroxy | 7.4 |
| 21h | 2,4-dihydroxy | 7.2 |
| α-tocopherol (Control) | - | 14.2 ± 0.7 |
Antiviral Activity Exploration
The quinazoline scaffold, particularly 4-thioquinazoline derivatives, has been the subject of antiviral research. Studies have demonstrated that this class of compounds possesses potential antiviral capabilities, notably against plant viruses like the Tobacco Mosaic Virus (TMV).
A series of novel 4-thioquinazoline derivatives incorporating a chalcone (B49325) moiety were synthesized and evaluated for their anti-TMV activity. nih.gov The bioassay results indicated that many of these compounds exhibited moderate to good activity against TMV. nih.gov Specifically, compounds designated as M2 and M6 showed significant protection activities against TMV in vivo, with 50% effective concentration (EC50) values of 138.1 µg/mL and 154.8 µg/mL, respectively. These results were superior to the commercial antiviral agent Ribavirin, which had an EC50 of 436.0 µg/mL. nih.gov
The structure-activity relationship (SAR) for these compounds was investigated using three-dimensional quantitative structure-activity relationship (3D-QSAR) methods. nih.gov This analysis suggested that the presence of the 4-thioquinazoline moiety combined with the chalcone structure was crucial for the observed antiviral effects. nih.gov Further studies using microscale thermophoresis (MST) indicated that compound M6 may directly interact with the TMV coat protein (TMV CP). nih.gov While the primary research has focused on plant viruses, the broad-spectrum biological activities of quinazolines suggest a promising area for discovering agents against various viral pathogens. researchgate.netresearchgate.net
Table 1: Antiviral Activity of Selected 4-Thioquinazoline Derivatives against TMV
| Compound | EC50 (µg/mL) | Reference |
|---|---|---|
| M2 | 138.1 | nih.gov |
| M6 | 154.8 | nih.gov |
| Ribavirin (Standard) | 436.0 | nih.gov |
Other Biological Activities of Research Interest
Quinazolinone derivatives have been identified as a promising class of compounds in the search for new antimalarial agents, partly due to their presence in bioactive natural products like febrifugine. longdom.org Research has focused on synthesizing and evaluating 2,3-disubstituted-4(3H)-quinazolinones for their efficacy against malaria parasites.
In one study, novel 3-aryl-2-styryl substituted-4(3H)-quinazolinone derivatives were synthesized and tested for their in vivo antimalarial activity against Plasmodium berghei ANKA in mice. nih.gov Several of the synthesized compounds demonstrated significant parasite suppression. nih.gov Notably, compounds 8 and 10 in the series showed the most promising results, with parasite suppression rates of 70.01% and 74.18%, respectively. nih.gov Another investigation into 3-aryl-2-(substituted styryl)-4(3H)-quinazolinones found that four of the synthesized compounds exhibited activity against P. berghei, with compound IVa being the most active. longdom.org These findings highlight the potential of the 4(3H)-quinazolinone scaffold as a basis for developing new treatments to combat malaria. longdom.orgnih.gov
Table 2: In Vivo Antimalarial Activity of Selected 4(3H)-Quinazolinone Derivatives
| Compound | Parasite Suppression (%) | Test Model | Reference |
|---|---|---|---|
| Compound 8 | 70.01 | P. berghei ANKA | nih.gov |
| Compound 10 | 74.18 | P. berghei ANKA | nih.gov |
| Compound IIIc | Active | P. berghei | longdom.org |
| Compound IVa | Most Active | P. berghei | longdom.org |
| Compound IVb | Active | P. berghei | longdom.org |
| Compound IVf | Active | P. berghei | longdom.org |
The quinazoline nucleus is a well-established pharmacophore for anticonvulsant activity, with early examples including the sedative-hypnotic methaqualone. nih.govmdpi.com Modern research aims to develop safer and more effective anticonvulsant agents by modifying the quinazoline structure. nih.govresearchgate.net
Studies have shown that substitutions at various positions on the quinazolin-4(3H)-one ring are critical for activity. nih.govresearchgate.net The anticonvulsant potential is often evaluated using maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models. nih.govmdpi.comresearchgate.net SAR studies have revealed that substitution at position 3 of the 4(3H)-quinazoline ring with groups like butyl or benzyl (B1604629) can significantly influence anticonvulsant activity. nih.gov For instance, a butyl substitution at position 3 was found to have a significant effect on preventing the spread of seizure discharge. nih.gov Furthermore, the presence of an electron-rich substituent or a halogen at the 6- or 8-position can enhance antiepileptic activity. nih.gov
The mechanism of action for many of these derivatives is believed to involve the modulation of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. mdpi.comnih.gov Docking studies have shown that these compounds can bind to the GABA-A receptor, causing an inhibitory effect on neurotransmission. nih.gov Some synthesized quinazolinone semicarbazones have shown potency equivalent to the established antiepileptic drug phenytoin, but with less neurotoxicity in preclinical screens. researchgate.net
The quinazolin-4(3H)-one scaffold has been explored for the development of novel agents against the Human Immunodeficiency Virus (HIV). hakon-art.comnih.gov Research has focused on 2,3-disubstituted quinazolin-4(3H)-ones, which have shown potential as inhibitors of HIV-1 replication. hakon-art.comnih.gov
In one study, a series of novel 2,3-diaryl-4-quinazolinone derivatives were synthesized and evaluated for their anti-HIV-1 activity. nih.gov Most of the compounds demonstrated efficacy against HIV-1 replication, with compound 9c exhibiting the highest activity, with an EC50 value of 37 μM. nih.gov Molecular docking studies suggested that these compounds may exert their effect by interacting with key residues in the active site of HIV-1 integrase, an enzyme essential for viral replication. nih.govsbmu.ac.ir
Another study synthesized novel 2,3-disubstituted quinazolin-4(3H)-one derivatives by condensing 2-substituted benzo mdpi.comnih.govoxazine-4-ones with the antimalarial drug primaquine. hakon-art.com The resulting compound, 6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one (PY-QZ MBR) , was found to inhibit the replication of HIV-1 in acutely infected MT-4 cells, showing a 15% maximum protection at sub-toxic concentrations. hakon-art.com These findings indicate that quinazolinone derivatives are a viable structural starting point for the development of new anti-HIV agents. nih.govresearchgate.net
Quinazolin-4(3H)-one derivatives have emerged as a class of compounds with potential for the management of diabetes mellitus. nih.govnih.gov A key therapeutic strategy is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase, which helps to control postprandial hyperglycemia. nih.gov
A series of quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide moiety were designed and synthesized as potential α-glucosidase inhibitors. nih.gov In vitro evaluation of these compounds revealed significant inhibitory activity. Compound 7b was identified as the most potent inhibitor, with an IC50 value of 14.4 µM, making it approximately 53 times more potent than the standard drug acarbose. nih.gov Kinetic studies determined that the inhibitory mechanism of compound 7b was competitive. nih.gov Molecular docking studies further elucidated the interaction between this potent derivative and the active site of the α-glucosidase enzyme. nih.gov
Other studies have also reported the antihyperglycemic activity of 2-sec-amino-3H-quinazolin-4-ones in animal models, where certain derivatives displayed a significant reduction in blood glucose levels. researchgate.net These results suggest that the quinazolinone scaffold is a promising lead for the development of novel agents for the treatment of type 2 diabetes. nih.govresearchgate.net
Table 3: α-Glucosidase Inhibitory Activity of Selected Quinazolin-4(3H)-one Derivatives
| Compound | IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|
| 7b | 14.4 | Competitive | nih.gov |
| Acarbose (Standard) | ~763.2 (Calculated from paper's data) | - | nih.gov |
The quinazoline framework is a cornerstone in the development of antihypertensive drugs, with well-known α1-adrenergic receptor blockers like Prazosin, Doxazosin, and Terazosin belonging to this class. researchgate.netjapsonline.com Research continues to explore novel quinazolin-4(3H)-one derivatives for improved antihypertensive effects. nih.govjapsonline.com
In a study investigating a series of novel substituted quinazolin-4(3H)-one derivatives, seven out of eighteen synthesized compounds exhibited a hypotensive effect and produced bradycardia (a slowing of the heart rate) in in vivo screening. researchgate.netnih.gov Compounds 2a, 2c, 4a, 4d, 5d, 6a, and 6b demonstrated better activity than the reference drug Prazosin. researchgate.netnih.gov
Another study synthesized new quinazoline derivatives and screened them for α1-adrenergic receptor blocking activity. japsonline.comjapsonline.com Among the tested compounds, 4a and 4e showed better activity than the other compounds in the series, though they were less active than the standard, Prazosin. japsonline.com The consistent finding of cardiovascular effects among new quinazoline derivatives underscores the enduring importance of this scaffold in the search for novel antihypertensive agents. researchgate.net
Absence of Specific Research Data on this compound's Anti-Toxoplasma gondii Activity
Despite extensive searches of scientific literature, specific research detailing the anti-Toxoplasma gondii activity of the chemical compound This compound remains elusive. Investigations into the biological activities of quinazoline derivatives are numerous; however, they predominantly focus on other analogues, particularly quinazolin-4(3H)-ones.
This report aimed to provide a comprehensive overview of the anti-Toxoplasma gondii activity and structure-activity relationship (SAR) studies of this compound, adhering to a specific predefined outline. The intended sections were to cover:
Structure-Activity Relationship (SAR) Elucidation for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) Modeling
While the broader class of quinazoline-containing molecules has shown promise in various therapeutic areas, including as antiparasitic agents, the specific structural configuration of a thioether linkage at the 4-position of the quinazoline ring connected to a propanoic acid chain has not been a focus of published anti-Toxoplasma research. Therefore, an evidence-based article adhering strictly to the requested outline for this specific compound cannot be generated at this time due to the lack of primary research data.
Future research may explore the potential of this and related compounds, which would then provide the necessary data to address the topics outlined in the initial request.
Computational Chemistry and Theoretical Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as a quinazoline (B50416) derivative, and its biological target at the molecular level.
Analysis of Binding Modes and Interaction Profiles with Target Proteins (e.g., EGFR, FLT3, COX-2, sEH, BRAFV600E, DHFR, CK2)
While direct molecular docking studies on 3-(Quinazolin-4-ylthio)propanoic acid are not extensively documented in the available literature, the broader class of quinazoline derivatives has been the subject of numerous in silico investigations against a wide array of protein targets. These studies provide a framework for understanding the potential binding modes of this compound.
The quinazoline core is a well-established pharmacophore known to interact with the ATP-binding site of various kinases. For instance, in the context of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, quinazoline-based inhibitors typically form a crucial hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of a methionine residue (Met793 in EGFR) within the hinge region of the kinase domain. The rest of the molecule then extends into the hydrophobic pocket and towards the solvent-exposed region. For this compound, it is hypothesized that the quinazoline moiety would anchor the molecule in the hinge region of EGFR, while the propanoic acid tail could form additional interactions, potentially with charged or polar residues at the entrance of the binding site.
Similarly, docking studies of quinazoline derivatives with Dihydrofolate Reductase (DHFR), an enzyme crucial for nucleotide synthesis, have shown that the quinazoline ring can mimic the binding of the native substrate, dihydrofolate. The interactions are often characterized by hydrogen bonds with key residues such as Asp27 and hydrophobic interactions within the active site. One study on related 2-R-(Quinazolin-4(3H)-ylthio)carboxylic acids and amides revealed potential interactions within the DHFR binding site. researchgate.net
In the case of Casein Kinase 2 (CK2), another protein kinase implicated in cancer, docking simulations of 2-styryl-(quinazolin-4-ylthio)acetic acid, a structurally related compound, have been performed. researchgate.net These studies help in understanding how the quinazoline scaffold can be accommodated within the ATP-binding pocket of CK2, forming key interactions that contribute to its inhibitory activity.
Molecular docking studies have also been instrumental in the design of dual inhibitors. For example, novel hybrids of quinazolin-4-one and 3-cyanopyridin-2-one were designed and docked into the active sites of both EGFR and BRAFV600E, demonstrating the versatility of the quinazoline scaffold in targeting multiple kinases. nih.govresearchgate.net
The following table summarizes the key interacting residues for various quinazoline derivatives with different protein targets, which can be extrapolated to hypothesize the binding mode of this compound.
| Target Protein | Key Interacting Residues with Quinazoline Derivatives | Potential Interactions with this compound |
|---|---|---|
| EGFR | Hinge region (Met793), hydrophobic pocket | Hydrogen bond from quinazoline N1 to hinge region; propanoic acid tail in solvent-exposed region |
| DHFR | Asp27, hydrophobic residues | Hydrogen bonding and hydrophobic interactions mimicking the native substrate |
| CK2 | ATP-binding pocket residues | Interactions within the ATP-binding site |
| BRAFV600E | Kinase domain residues | Potential for dual inhibition based on hybrid compound studies |
Prediction of Binding Affinities and Pharmacophore Mapping
Pharmacophore mapping is another valuable computational tool that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for biological activity. A pharmacophore model for a set of active molecules can be used to screen large compound libraries for new potential inhibitors. For quinazoline-based inhibitors of EGFR, a common pharmacophore model includes a hydrogen bond acceptor (the N1 of the quinazoline), an aromatic ring system, and a hydrophobic group. The this compound molecule fits this general pharmacophore, suggesting its potential as an EGFR inhibitor. A study on quinazoline-based EGFR inhibitors generated a five-point pharmacophore model (AAARR.7) which could be used to assess the potential activity of new compounds. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex compared to the static view from molecular docking. By simulating the movements of atoms over time, MD can be used to assess the conformational stability of the ligand in the binding pocket and to refine the binding mode predicted by docking. Although specific MD simulation data for this compound is not available, the methodology is widely applied to quinazoline derivatives to validate docking poses and to understand the dynamic nature of the interactions. These simulations can reveal the flexibility of the ligand and the protein, the role of water molecules in the binding site, and can provide a more accurate estimation of the binding free energy.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide insights into properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. For quinazoline derivatives, DFT studies have been employed to optimize molecular geometries and to calculate various quantum chemical parameters that are correlated with biological activity. semanticscholar.orgresearchgate.net
For this compound, DFT calculations could be used to:
Studies on related propanoic acid derivatives have utilized DFT to understand their electronic characteristics and reactivity. mdpi.com
De Novo Drug Design Strategies Based on Quinazoline Scaffold
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This makes it an excellent starting point for de novo drug design, a computational strategy for generating novel molecular structures with desired biological activities.
De novo design programs can use the quinazoline core as a fixed anchor and then build upon it by adding different functional groups to optimize interactions with a specific target protein. These programs often employ algorithms that explore a vast chemical space to identify novel derivatives with improved potency and selectivity. The extensive research on the structure-activity relationships of quinazoline derivatives provides a rich dataset to guide these computational design efforts. nih.govmdpi.commdpi.com The versatility of the quinazoline scaffold allows for the design of multifunctional agents targeting various pathologies. mdpi.com
Advanced Analytical Methodologies in Research of 3 Quinazolin 4 Ylthio Propanoic Acid
Spectroscopic Techniques for Structural Elucidation in Research Contexts
Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(Quinazolin-4-ylthio)propanoic acid. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about its atomic arrangement and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy analysis for this compound allows for the identification and assignment of each proton in the structure. The aromatic protons on the quinazoline (B50416) ring are expected to appear in the downfield region (typically δ 7.5-8.5 ppm) due to the deshielding effect of the aromatic system. The methylene protons (CH₂) of the propanoic acid chain adjacent to the sulfur atom and the carbonyl group would appear as distinct triplets in the upfield region. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift (δ > 10 ppm).
¹³C NMR Spectroscopy provides complementary information by detecting the carbon framework of the molecule. The spectrum would show distinct signals for the carbonyl carbon of the acid (around 170-180 ppm), the aromatic carbons of the quinazoline ring (between 120-150 ppm), and the aliphatic carbons of the propanoic acid side chain.
Interactive Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic CH | ¹H | 8.5 - 7.5 | Multiplets | Quinazoline ring protons |
| Methylene | ¹H | ~3.5 | Triplet | -S-CH₂ -CH₂COOH |
| Methylene | ¹H | ~2.9 | Triplet | -S-CH₂-CH₂ COOH |
| Carboxylic Acid | ¹H | >10.0 | Broad Singlet | -COOH |
| Carbonyl | ¹³C | ~175 | - | C =O |
| Aromatic C | ¹³C | 150 - 120 | - | Quinazoline ring carbons |
| Methylene | ¹³C | ~35 | - | -S-CH₂ -CH₂COOH |
| Methylene | ¹³C | ~30 | - | -S-CH₂-CH₂ COOH |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands. A very broad band in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching bands. The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp peak around 1710 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the quinazoline ring are expected in the 1600-1450 cm⁻¹ region. The C-S stretching vibration is generally weak and appears in the fingerprint region.
Interactive Table 2: Key IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium |
| C-H Stretch | Aliphatic | 3000 - 2850 | Medium |
| C=O Stretch | Carboxylic Acid | ~1710 | Strong, Sharp |
| C=C / C=N Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong |
| C-S Stretch | Thioether | 800 - 600 | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the quinazoline ring system in this compound. The spectrum is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. The highly conjugated quinazoline system is predicted to exhibit strong absorption maxima in the UV region, which can be used for quantitative analysis in research settings.
Interactive Table 3: Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Chromophore | Predicted λmax (nm) |
| π→π | Quinazoline Ring | ~220 - 280 |
| n→π | Quinazoline Ring / C=O | ~300 - 340 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₀N₂O₂S), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (234.27 g/mol ).
High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the unambiguous confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely involve the cleavage of the thioether linkage and the loss of the propanoic acid side chain. Common fragments would include the quinazoline-4-thiol (B1300822) cation and fragments resulting from the loss of CO₂, H₂O, or the entire propanoic acid group.
Interactive Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value (Predicted) | Ion/Fragment | Description |
| 234 | [C₁₁H₁₀N₂O₂S]⁺ | Molecular Ion [M]⁺ |
| 161 | [C₈H₅N₂S]⁺ | Loss of propanoic acid group |
| 129 | [C₈H₅N₂]⁺ | Loss of sulfur from the above fragment |
| 89 | [C₃H₅O₂]⁺ | Propanoic acid cation |
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA) for stability in research)
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) is particularly useful in a research context for assessing the thermal stability of a compound. A TGA curve for this compound would plot the percentage of mass loss against increasing temperature. The onset temperature of decomposition would indicate the upper limit of its thermal stability. This information is crucial for understanding the compound's suitability for applications that may involve elevated temperatures and for determining appropriate storage conditions. The analysis would reveal if the compound decomposes in a single step or through multiple stages, providing insights into its decomposition mechanism.
Future Perspectives and Research Directions for 3 Quinazolin 4 Ylthio Propanoic Acid
Exploration of Novel Biological Targets and Pathways
While quinazoline (B50416) derivatives are famously known for their inhibition of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), future research will focus on identifying and validating novel biological targets for compounds like 3-(Quinazolin-4-ylthio)propanoic acid. nih.govmdpi.com The structural versatility of the quinazoline nucleus allows it to interact with a wide array of biomolecules. wisdomlib.org
Expanding the therapeutic landscape involves screening against diverse enzyme families, G-protein coupled receptors, and ion channels. For instance, recent studies have highlighted the potential of quinazolines to target dihydrofolate reductase (DHFR), poly-(ADP-ribose)-polymerase (PARP), and tubulin polymerization, pathways critical in cancer but distinct from EGFR signaling. nih.gov Investigating the effect of this compound on these and other emerging targets, such as those involved in inflammatory or neurodegenerative diseases, could unveil new therapeutic applications. wisdomlib.orgnih.gov The exploration of its impact on complex signaling networks, rather than single targets, will also be a crucial avenue for future research.
Design and Synthesis of Multi-targeted Quinazoline Derivatives
The complexity of diseases such as cancer and Alzheimer's has spurred the development of multi-targeted agents, a strategy for which the quinazoline scaffold is well-suited. nih.govresearchgate.net A single molecule designed to modulate multiple targets can offer superior efficacy and a better pharmacokinetic profile compared to combination therapies. researchgate.net Future work on this compound could involve its use as a foundational structure for creating multi-targeted derivatives.
This can be achieved by incorporating pharmacophores known to interact with other relevant targets. For example, by conjugating the this compound structure with moieties known to inhibit other kinases (e.g., VEGFR-2, B-Raf) or enzymes involved in neurodegeneration (e.g., cholinesterases, β-secretase), novel compounds with dual or multiple modes of action can be developed. nih.govwikipedia.org This approach has been successfully used to create quinazoline derivatives that simultaneously target EGFR and other tyrosine kinases, or act on both kinase pathways and DNA repair mechanisms. researchgate.netbiomedres.us
Table 1: Examples of Multi-Targeting Strategies for Quinazoline Scaffolds
| Strategy | Combined Targets | Potential Disease Application | Reference |
|---|---|---|---|
| Pharmacophore Hybridization | EGFR and VEGFR-2 | Cancer | wikipedia.org |
| Moiety Conjugation | Cholinesterases (AChE) and β-secretase (BACE-1) | Alzheimer's Disease | nih.gov |
| Scaffold Merging | EGFR and HDAC | Cancer | researchgate.net |
Integration of Advanced Computational Techniques in Drug Discovery Pipelines
Computational chemistry has become an indispensable tool in modern drug discovery, significantly accelerating the design and optimization of new therapeutic agents. researchgate.net For this compound and its future derivatives, a suite of computational techniques can be employed.
Molecular Docking: To predict the binding affinity and orientation of derivatives within the active site of various biological targets. researchgate.netslideshare.net This helps in prioritizing compounds for synthesis and biological testing.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of binding interactions. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate the chemical structure of quinazoline derivatives with their biological activity, enabling the prediction of potency for newly designed compounds. researchgate.net
These computational approaches facilitate a more rational, hypothesis-driven design process, reducing the time and cost associated with traditional trial-and-error methods. researchgate.net
Development of Prodrug Strategies and Delivery Systems for Enhanced Research Utility
To improve the research utility and potential therapeutic profile of this compound, prodrug strategies can be explored. A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo. This approach can be used to overcome challenges such as poor solubility, limited bioavailability, or off-target effects. For instance, the carboxylic acid group of this compound could be esterified to enhance its lipophilicity and cell membrane permeability.
One notable strategy involves designing enzyme-activatable prodrugs. For example, a quinazolinone prodrug was developed to be hydrolyzed by sulfatase 1 (SULF1), an enzyme overexpressed on the surface of pancreatic cancer cells, leading to targeted release of the active compound. nih.gov Similar strategies could be adapted for this compound to target specific tissues or disease environments, thereby enhancing its efficacy and specificity in preclinical research models.
Investigations into Combinatorial Chemistry Approaches for Diversification
Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, creating a "library" of compounds. acs.org This technique is highly valuable for exploring the structure-activity relationships (SAR) of a lead compound like this compound. By systematically modifying different parts of the molecule—the quinazoline core, the thioether linker, and the propanoic acid side chain—researchers can generate a diverse set of analogues. nih.gov
Microwave-assisted synthesis and one-pot multi-component reactions are modern techniques that have streamlined the creation of quinazoline libraries. acs.orgnih.gov These libraries can then be subjected to high-throughput screening against a panel of biological targets to quickly identify derivatives with improved potency, selectivity, or novel activities. This approach accelerates the discovery of optimized lead compounds for further development. rsc.org
Harnessing Artificial Intelligence and Machine Learning in Predictive Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to predict biological activities, identify novel drug candidates, and elucidate mechanisms of action. researchgate.netfnasjournals.com In the context of this compound, AI and ML models can be trained on existing data from other quinazoline derivatives to predict its potential biological targets and pharmacological properties. filizolalab.org
Generative deep learning models can be employed for the de novo design of novel quinazoline derivatives with customized properties, such as high affinity for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. filizolalab.org By leveraging these predictive technologies, research can be more focused, prioritizing the synthesis and testing of compounds with the highest probability of success, thereby accelerating the entire discovery pipeline. researchgate.netfnasjournals.com
Q & A
Q. Table 1: Example Derivatives (QPA-1 to QPA-8)
| Derivative | R Group (6-position) | Solubility (mg/mL, H₂O) |
|---|---|---|
| QPA-1 | H | 12.3 ± 0.5 |
| QPA-2 | OCH₃ | 28.7 ± 1.2 |
| QPA-3 | OC₂H₅ | 25.9 ± 0.8 |
Advanced: How can aqueous solubility of quinazoline-thio derivatives be optimized without compromising bioactivity?
Answer:
- Sodium Salt Formation : Convert the propanoic acid moiety to its sodium salt (e.g., QPA-1-8 Na⁺), improving solubility by 2–3× while retaining bioactivity .
- Structural Modifications : Introduce polar groups (e.g., -OH, -SO₃H) at the quinazoline 7-position. Balance hydrophilicity with logP calculations (ChemAxon software).
- Co-solvent Systems : Use PEG-400 or cyclodextrin inclusion complexes for in vivo studies to enhance dissolution .
Basic: What spectroscopic techniques are recommended for structural characterization?
Answer:
- NMR : Use ¹H/¹³C NMR to confirm thioether linkage (δ 3.5–4.0 ppm for SCH₂) and quinazoline protons (δ 8.0–9.5 ppm) .
- LC-MS : High-resolution LC-MS (Agilent 1260 Infinity) to verify molecular ions ([M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and thioether C-S bonds (~650 cm⁻¹) .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Answer:
- Dynamic NMR : Detect rotational barriers in thioether linkages causing peak splitting in ¹H NMR. Use variable-temperature experiments (−20°C to 50°C) .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-substituted derivatives) to distinguish overlapping signals .
- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (Gaussian 16) to confirm regiochemistry .
Advanced: How to design metabolic stability studies for these derivatives?
Answer:
- In Vitro Models : Incubate derivatives with liver microsomes (human/rat) and analyze phase I metabolites (oxidation, hydrolysis) via LC-MS .
- Phase II Metabolism : Screen for sulfation/glucuronidation using UDPGA/SULT enzymes. Identify conjugates via neutral loss scans (LC-MS) .
- In Vivo Tracking : Administer ¹⁴C-labeled derivatives to rodents and profile urine/fecal metabolites. Compare with known pathways (e.g., 3-(4-hydroxyphenyl)propanoic acid → hippuric acid) .
Basic: What functional group modifications enhance stability?
Answer:
- Methylation : Replace labile -OH groups with -OCH₃ to reduce oxidative degradation.
- Steric Shielding : Introduce bulky substituents (e.g., -CF₃) at the quinazoline 2-position to protect the thioether bond .
- Prodrug Strategies : Convert carboxylic acids to esters (e.g., ethyl ester) for improved plasma stability, with in vivo esterase activation .
Advanced: How to address bioactivity discrepancies across derivatives?
Answer:
- SAR Analysis : Correlate substituent electronic profiles (Hammett σ values) with IC₅₀ data. Use QSAR models (MOE software) to identify critical pharmacophores .
- Target Engagement Assays : Perform SPR or CETSA to confirm binding to intended targets (e.g., kinase enzymes) vs. off-target interactions .
- Crystallography : Solve co-crystal structures of active/inactive derivatives with target proteins to identify steric clashes or hydrogen-bonding deficits .
Basic: How to confirm purity and structure post-synthesis?
Answer:
- HPLC-DAD : Use C18 columns (gradient: 0.1% TFA in H₂O/MeCN) with UV detection at 254 nm. Purity >95% required for biological assays .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- Melting Point : Compare observed mp with literature values (±2°C tolerance) .
Advanced: What strategies investigate phase II metabolism (sulfation/glucuronidation)?
Answer:
- Enzyme Kinetics : Measure Vmax/Km using recombinant SULT/UGT isoforms (e.g., SULT1A1, UGT1A9) .
- MS/MS Fragmentation : Differentiate sulfate (m/z −80) and glucuronide (m/z −176) adducts via collision-induced dissociation .
- Knockout Models : Use CRISPR-edited hepatocytes (SULT/UGT null) to confirm metabolic pathways .
Advanced: How to interpret conflicting bioassay results in different cell lines?
Answer:
- Cell Permeability Assays : Measure intracellular drug concentrations via LC-MS (e.g., HeLa vs. HepG2 lines) .
- Efflux Transporter Screening : Test inhibition of P-gp/BCRP using calcein-AM or rhodamine-123 assays .
- Cellular Redox Profiling : Quantify glutathione levels (GSH/GSSG ratio) to assess oxidative stress interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
